molecular formula C9H10INO B6230036 N-(4-iodophenyl)oxetan-3-amine CAS No. 1341559-20-3

N-(4-iodophenyl)oxetan-3-amine

Cat. No.: B6230036
CAS No.: 1341559-20-3
M. Wt: 275.1
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Description

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

Oxetanes are four-membered cyclic ethers that have emerged as important structural motifs in medicinal chemistry. beilstein-journals.orgacs.org They are often employed as polar and metabolically stable replacements for other common functional groups. beilstein-journals.org

The defining characteristic of the oxetane ring is its significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov This value is comparable to that of highly reactive epoxides (oxiranes). beilstein-journals.orgresearchgate.net This inherent strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral angle. beilstein-journals.orgnih.gov For instance, the C–O–C bond angle in unsubstituted oxetane is approximately 90.2°. acs.org This strain is a double-edged sword; while it poses challenges for the synthesis of the ring, it also imparts a unique reactivity that can be harnessed for various chemical transformations. acs.orgresearchgate.net The strained C-O bonds are susceptible to cleavage, facilitating ring-opening reactions with a variety of nucleophiles, often activated by a Lewis acid. beilstein-journals.orgnih.govresearchgate.net This reactivity has been extensively exploited in the synthesis of more complex molecules. acs.orgresearchgate.net

The unique properties of the oxetane ring have led to its widespread use as a versatile building block in the total synthesis of natural products and in the development of novel pharmaceutical agents. eurjchem.comresearchgate.net Their incorporation into a molecule can favorably influence key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.org The ability of the oxetane oxygen to act as a strong hydrogen-bond acceptor further enhances its utility in molecular design. beilstein-journals.orgacs.orgnih.gov A common strategy in medicinal chemistry involves the use of 3-substituted oxetanes, which are often derived from readily available building blocks like 3-oxetanone. beilstein-journals.orgnih.gov

The N-Aryl Oxetan-3-amine Motif: Design Rationale and Research Interest

The N-aryl oxetan-3-amine scaffold combines the desirable features of the oxetane ring with the electronic and structural properties of an arylamine. This combination has proven to be of significant interest in the design of bioactive molecules.

N-(4-iodophenyl)oxetan-3-amine is a specific derivative within this class of compounds. Its structure is characterized by an oxetane ring linked at the 3-position to the nitrogen atom of a 4-iodoaniline (B139537) moiety. The key structural parameters of this compound are available from various chemical databases. uni.lubldpharm.comuni.lu

Below is a table summarizing some of the key identifiers and properties of this compound:

PropertyValueSource
Molecular Formula C₉H₁₀INO uni.lubldpharm.com
Molecular Weight 275.09 g/mol bldpharm.com
InChIKey DQVAYVJSOYHMQO-UHFFFAOYSA-N uni.luuni.lu
CAS Number 1341559-20-3 bldpharm.com

This table is based on data from various chemical databases and is for informational purposes only.

The N-aryl amine moiety is a prevalent feature in a vast number of biologically active compounds and pharmaceuticals. wjpmr.com Nitrogen-containing heterocycles are present in approximately 60% of unique small-molecule drugs approved by the FDA. rsc.org The nitrogen atom in these structures can participate in crucial hydrogen bonding interactions with biological targets like proteins and DNA. rsc.orgnih.gov The synthesis of N-aryl amines is a significant area of research in organic chemistry, with numerous methods developed for the formation of the carbon-nitrogen bond. wjpmr.comenamine.net The incorporation of an oxetane group can also modulate the basicity of the proximal amine, a property that is often fine-tuned during drug discovery campaigns. acs.org

The introduction of an iodine atom onto an aromatic ring is a strategic move in medicinal chemistry and organic synthesis. google.commdpi.com Iodoaromatic compounds serve as versatile intermediates in a variety of cross-coupling reactions, allowing for the facile introduction of other functional groups. researchgate.net From a medicinal chemistry perspective, the iodine atom can influence a molecule's size, lipophilicity, and metabolic profile. google.com Furthermore, radioactive isotopes of iodine are widely used in medical imaging techniques like PET and SPECT, as well as in radiotherapy. acs.org The synthesis of iodo-substituted aromatic compounds can be achieved through various methods, including electrophilic aromatic substitution, where an oxidizing agent is often used to generate a more reactive iodine species. researchgate.netlibretexts.org

Historical Context and Evolution of Oxetane Synthesis and Reactivity Studies

The history of oxetane chemistry dates back to the 19th century, with early studies focusing on the synthesis and basic reactivity of the parent oxetane. A pivotal moment in the synthesis of oxetanes was the discovery of the Paternò–Büchi reaction in 1909, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.gov This reaction has remained a cornerstone of oxetane synthesis and has been the subject of continuous development, including recent advances in visible-light-mediated and enantioselective variants. beilstein-journals.org

For many years, the application of oxetanes in fields like medicinal chemistry was limited by a lack of general and efficient synthetic methods. nih.gov However, the 21st century has seen a "oxetane rush," spurred by pioneering studies on their use as bioisosteres. nih.govacs.org This has led to the development of numerous new methodologies for the synthesis of functionalized oxetanes. acs.org These methods can be broadly categorized into the de novo construction of the four-membered ring and the derivatization of pre-formed oxetane building blocks. nih.gov

Key synthetic strategies that have evolved include:

Intramolecular Williamson Etherification: A common and historically significant method involving the cyclization of 1,3-halohydrins. acs.org

Cyclization of 1,3-Diols: Methods for the stereocontrolled synthesis of substituted oxetanes from 1,3-diols have been developed. acs.org

Ring Expansion of Epoxides: The expansion of three-membered epoxide rings offers a thermodynamically favorable route to oxetanes. beilstein-journals.org

Synthesis from Oxetan-3-one: The commercial availability and versatile chemistry of oxetan-3-one have made it a widely used building block for a variety of 3-substituted oxetanes, including amines. acs.orgmagtech.com.cn

The reactivity of oxetanes is largely governed by their inherent ring strain, which is comparable to that of epoxides. beilstein-journals.org This strain facilitates ring-opening reactions with a variety of nucleophiles, typically under acidic or Lewis acidic conditions. researchgate.netbeilstein-journals.org While stable under many conditions, this latent reactivity makes them useful synthetic intermediates for accessing more complex molecular architectures. acs.org The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.govacs.org

The synthesis of N-aryl oxetan-3-amines has specifically benefited from modern cross-coupling methodologies. Palladium-catalyzed N-arylation reactions have been developed to couple oxetan-3-amine with aryl halides, providing a direct route to this class of compounds. rsc.org Research has also explored more sustainable approaches, such as conducting these reactions in water using surfactants. rsc.org

While specific research on This compound is not extensively documented in peer-reviewed literature, its synthesis can be envisioned through these established methods. The presence of the 4-iodophenyl group makes it a valuable building block for creating more complex molecules through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, where the iodine atom serves as the reactive site.

Below is a data table summarizing the key properties of This compound , with some values being predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₀INO uni.lu
Molecular Weight 275.09 g/mol aksci.com
Monoisotopic Mass 274.9807 Da uni.lu
XlogP (predicted) 2.2 uni.lu
SMILES C1C(CO1)NC2=CC=C(C=C2)I uni.lu
InChI InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 uni.lu
InChIKey DQVAYVJSOYHMQO-UHFFFAOYSA-N uni.lu

Properties

CAS No.

1341559-20-3

Molecular Formula

C9H10INO

Molecular Weight

275.1

Purity

95

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of N 4 Iodophenyl Oxetan 3 Amine

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain, estimated to be around 106 kJ/mol. nih.gov This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. acs.org This inherent strain is the primary driving force behind the ring's susceptibility to various chemical transformations, particularly those that lead to the opening of the ring and the release of this strain energy. acs.orgdtic.mil

Ring-Opening Reactions and Formation of Reactive Intermediates

The most characteristic reaction of the oxetane ring in N-(4-iodophenyl)oxetan-3-amine is its cleavage by nucleophiles. These reactions are often catalyzed by acids, which protonate the oxygen atom of the ether, thereby activating the ring for nucleophilic attack. researchgate.net The attack can, in principle, occur at either of the two methylene (B1212753) carbons adjacent to the oxygen atom.

Under acidic conditions, the reaction proceeds via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates and the nature of the nucleophile. The protonated oxetane can be attacked by a nucleophile, leading to a reactive oxonium ion intermediate. Subsequent ring-opening furnishes a 1,3-difunctionalized propane (B168953) derivative. For instance, in the presence of a nucleophile (Nu-), the ring can open to form compounds of the general structure Iodo-Ph-NH-CH(CH2OH)(CH2Nu).

The regioselectivity of the attack is governed by both steric and electronic factors. Generally, in acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom if it can stabilize a positive charge. In the case of this compound, attack at the C3 carbon would be influenced by the electronic effects of the attached amino group.

Reaction Type Conditions Intermediate Product Type
Acid-catalyzed nucleophilic additionH+, NuHOxonium ion1,3-disubstituted propanol
Lewis acid-mediated openingLewis Acid (e.g., BF3·OEt2)Coordinated oxetaneFunctionalized amino alcohol

Ring Expansion and Rearrangement Processes

While less common than simple ring-opening, the oxetane moiety can undergo ring expansion and rearrangement reactions under specific conditions. acs.org These transformations often involve the formation of reactive intermediates that can reorganize to form larger, more stable ring systems. For example, reactions involving vinyloxetanes have been shown to lead to medium-sized oxacycles through processes involving the formation of an oxonium ylide intermediate. acs.org

In the context of this compound, such rearrangements could potentially be initiated by the formation of a carbocation at the C3 position, which could then trigger a skeletal reorganization. However, specific examples of such reactions for this particular compound are not extensively documented in the literature.

Role of Ring Strain in Nucleophilic Attack Pathways

The significant ring strain in the oxetane ring is a key determinant of its reactivity towards nucleophiles. acs.org The relief of this strain in the transition state of a ring-opening reaction provides a substantial thermodynamic driving force. dtic.mil This increased reactivity is a hallmark of small-ring heterocycles when compared to their acyclic analogues. dtic.mil

Computational studies on the nucleophilic attack of ammonia (B1221849) on oxetane have shown that the reactivity of four-membered rings can be largely explained by the relief of ring strain. nih.gov The transition state for the SN2 attack on a carbon of the oxetane ring involves significant bond breaking of the C-O bond, which is facilitated by the release of the inherent angular strain.

Oxetane Carbocation Formation and Stabilization

The formation of a carbocation at the C3 position of the oxetane ring is a plausible intermediate in certain reactions, particularly under acidic conditions or with precursors bearing a good leaving group at this position. thieme.despringernature.com The stability of this carbocation is a critical factor in determining the reaction pathway. In this compound, the adjacent nitrogen atom can potentially stabilize a C3 carbocation through resonance, by donating its lone pair of electrons.

Research on related 3-aryl-3-amino oxetanes has shown that an oxetane carbocation intermediate can be generated from precursors like oxetane sulfonyl fluorides. thieme.despringernature.com This carbocation can then be trapped by various nucleophiles. thieme.de The presence of an aryl group at the 3-position, as is the case here with the N-(4-iodophenyl) group, can further stabilize the carbocation through resonance. springernature.com Computational studies have indicated that a 3-phenyl-oxetane carbocation favors a planar conformation to maximize resonance stabilization. springernature.com

Precursor Conditions Intermediate Key Stabilizing Factor
3-Aryloxetan-3-olBrønsted or Lewis Acid3-Aryl-3-oxetanyl CationResonance with aryl group
3-Aryloxetane Sulfonyl FluorideHeat3-Aryl-3-oxetanyl CationResonance and inductive effects

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties to the molecule.

Nucleophilic Properties of the Amine

The nitrogen atom of the secondary amine is a nucleophilic center and can participate in a variety of reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones. The nucleophilicity of an amine is influenced by several factors, including its steric hindrance and the electronic nature of its substituents. researchgate.netresearchgate.net

In this compound, the presence of the aryl group attached to the nitrogen atom slightly reduces its nucleophilicity compared to a simple dialkylamine due to the electron-withdrawing inductive effect and potential resonance delocalization of the lone pair into the aromatic ring. However, secondary amines are generally more nucleophilic than primary amines. acs.orgmasterorganicchemistry.com

The nucleophilic character of the amine allows for further functionalization of the molecule. For example, it can undergo N-alkylation, N-acylation, or participate in condensation reactions. These reactions provide a handle for modifying the properties of the parent compound.

Reaction Type Electrophile Product
N-AlkylationAlkyl halide (R-X)Tertiary amine
N-AcylationAcyl chloride (RCOCl)Amide
Reductive AminationAldehyde/Ketone, Reducing agentTertiary amine

Complexation with Metal Ions and Coordination Chemistry

The coordination chemistry of this compound is dictated by the presence of the secondary amine group, which acts as a Lewis base, and the potential for the iodine atom to participate in weaker interactions. The nitrogen atom of the oxetane-3-amine moiety possesses a lone pair of electrons, making it a suitable ligand for coordination with various metal ions. The principles governing these interactions are rooted in the properties of both the metal ion and the ligand itself. nih.gov

Metal ions, being positively charged, readily bind to ligands through interactions that can be strong and selective. nih.gov In the case of this compound, the nitrogen atom can act as a monodentate ligand, donating its electron pair to a metal center to form a coordination complex. The stability and geometry of such complexes depend on several factors, including the charge, size, and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. nih.govresearchgate.net

The coordination of multidentate neutral amine ligands with Group 1 metal cations, for instance, has shown versatile coordination modes, ranging from trigonal pyramidal to trigonal prismatic geometries, depending on the metal's ionic radius. nih.gov While this compound is a monodentate ligand through its amine group, its behavior can be contextualized within the broader study of amine ligand coordination. The denticity of amine ligands plays a crucial role in their coordination chemistry. nih.gov The geometry of the resulting complex is also influenced by the metal's preference based on Ligand Field Stabilization Energy (LFSE). For example, a d10 metal ion like Zn(II) has no preference for a specific geometry, whereas other transition metals do. nih.gov

The broader field of coordination chemistry has seen the development of intricate ligands incorporating motifs like bis(2-pyridylmethyl)amine (bPMA) and tris(2-aminoethyl)amine (B1216632) (tren), which have been used to create mononuclear and dinuclear complexes, as well as 1D coordination polymers with various transition metals. monash.edu While structurally simpler, this compound contributes to this field by providing a building block whose coordination behavior can be systematically studied and compared to more complex systems.

Metal Ion PropertyInfluence on Coordination with this compoundExample
Ionic RadiusAffects the coordination number and geometry of the resulting complex.Larger ions like K+ may accommodate more ligands than smaller ions like Li+. nih.gov
ChargeStronger electrostatic attraction with higher charged metal ions, leading to more stable complexes.A complex with Fe(III) would be expected to have different stability than one with Fe(II).
d-electron configurationDetermines the preferred coordination geometry based on Ligand Field Stabilization Energy (LFSE).Cu(II) (d9) often prefers square planar or distorted octahedral geometries, while Zn(II) (d10) is flexible. nih.gov

Proton Transfer Dynamics and Catalytic Roles

Proton transfer is a fundamental chemical process, and the amine group in this compound makes it a participant in such dynamics. The nitrogen atom can act as a proton acceptor (a Brønsted-Lowry base), while the N-H group can act as a proton donor. The dynamics of proton transfer are critical in many chemical and biological systems, including enzymatic catalysis. nih.gov

In a proton transfer complex, a proton is transferred from an acidic site to a basic site. For instance, studies on the complexation between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol (B181596) showed that a hydrogen bond forms, followed by proton transfer from the phenolic hydroxyl group to the pyridine (B92270) nitrogen. mdpi.com This process can be influenced by the polarity of the solvent medium. Similarly, the amine group of this compound can accept a proton from a suitable donor, forming a protonated ammonium (B1175870) species. The efficiency and equilibrium of this process are governed by the relative acidities and basicities (pKa values) of the donor and acceptor.

The interplay between proton and electron transfer, known as proton-coupled electron transfer (PCET), is also a relevant concept. nih.gov In PCET reactions, the transfer of a proton and an electron occur in a concerted manner. Studies on amino-indanol systems have explored how the distance between the proton donor and acceptor can affect the kinetics of these reactions. nih.gov While simple tunneling models predict a strong dependence on distance, experimental results on some strongly hydrogen-bonded systems show that this is not always the case. nih.gov

The potential catalytic roles of this compound could stem from its ability to facilitate proton transfer. By acting as a general base or acid catalyst, it could accelerate reactions that involve the addition or removal of protons in a key step. For example, in its protonated form, it could donate a proton to activate a substrate, while in its neutral form, it could accept a proton to facilitate a deprotonation step. The specific catalytic applications would depend on the reaction mechanism and the compatibility of the substrate with the amine catalyst.

ProcessRole of this compoundKey Factors
Proton Acceptance (Brønsted-Lowry Base)The nitrogen lone pair accepts a proton from an acid.pKa of the proton donor and the protonated amine.
Proton Donation (Brønsted-Lowry Acid)The protonated form (ammonium ion) donates a proton to a base.pKa of the protonated amine and the proton acceptor.
General Base CatalysisAbstracts a proton in the rate-determining step of a reaction.Substrate acidity, reaction mechanism.
General Acid CatalysisProtonated form donates a proton in the rate-determining step.Substrate basicity, reaction mechanism.

Reactivity of the 4-Iodophenyl Moiety

Carbon-Iodine Bond Activation and Cross-Coupling Potential

The 4-iodophenyl group is a key reactive handle on the this compound molecule, primarily due to the carbon-iodine (C-I) bond. This bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to activation, particularly by low-valent transition metal complexes. This reactivity is the foundation for a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions known as cross-coupling reactions.

The 4-iodophenyl moiety of this compound is thus an excellent substrate for various named cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Stille Coupling: Reaction with an organotin reagent.

These reactions allow for the straightforward installation of a wide variety of functional groups at the 4-position of the phenyl ring, making this compound a versatile building block in medicinal chemistry and materials science. For instance, the 4-(p-iodophenyl)butyric acid moiety has been widely used to improve the pharmacokinetic profiles of radiopharmaceuticals by enabling their conjugation to other molecules. researchgate.netnih.govmdpi.com

Participation in π-π Interactions and Halogen Bonding

Beyond covalent bond formation, the 4-iodophenyl moiety can engage in important non-covalent interactions that influence molecular recognition, crystal packing, and ligand-protein binding.

π-π Interactions: The aromatic phenyl ring is electron-rich and capable of participating in π-π stacking interactions. reddit.com These interactions occur when two aromatic rings stack on top of each other, their π-electron systems overlapping. reddit.com This is a stabilizing, non-covalent interaction that is crucial in many areas of chemistry, including the structure of DNA and the binding of drugs to protein targets. nih.govnih.gov The stacking can occur in various geometries, such as face-to-face or offset. The strength of the interaction, typically around 2 kcal/mol, depends on the geometry and the electronic nature of the aromatic rings involved. nih.gov The phenyl group in this compound can stack with other aromatic rings, such as those found in amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) within a protein's active site. mdpi.com

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a lone pair on a nitrogen, oxygen, or sulfur atom. science.gov This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (called a σ-hole) along the axis of the C-I bond. nih.gov

This electrophilic σ-hole can then interact favorably with an electron-rich region on another molecule. nih.gov The amine group, with its lone pair of electrons, is a reliable halogen bond acceptor. mdpi.com Studies have shown that in cocrystals of aromatic diamines and perfluorinated iodobenzenes, I···N halogen bonds form exclusively. mdpi.com Therefore, in solid-state structures or in biological systems, the iodine atom of this compound can form directional halogen bonds with suitable acceptor groups, influencing molecular assembly and ligand binding affinity.

InteractionDescriptionRelevant MoietySignificance
π-π StackingNon-covalent interaction between the π-electron systems of aromatic rings. reddit.comPhenyl ringStabilizes protein-ligand complexes, influences crystal packing. nih.gov
Halogen BondingDirectional interaction between the electrophilic region (σ-hole) of a halogen and a Lewis base. science.govIodine atomContributes to molecular recognition, crystal engineering, and drug design. mdpi.com

Investigating Reaction Mechanisms through Advanced Chemical Techniques

Cyclic Voltammetry in Electrochemical Mechanistic Studies

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species and to elucidate reaction mechanisms. It is particularly valuable for studying processes involving electron transfer, such as the oxidative addition of aryl halides to transition metal catalysts. nih.gov

In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a starting potential to a final potential and back again), and the resulting current is measured. The plot of current versus potential is called a cyclic voltammogram. The positions and shapes of the peaks in the voltammogram provide information about the thermodynamic (e.g., reduction potentials) and kinetic aspects of the electrochemical reactions. researchgate.netepa.gov

For mechanistic studies involving this compound and its reactions, CV can be employed in several ways:

Studying Oxidative Addition: The rate of oxidative addition of the C-I bond to an electrochemically generated low-valent metal species (e.g., Ni(I)) can be measured. nih.gov By analyzing the changes in the cyclic voltammogram of the metal complex upon addition of the aryl iodide, kinetic data can be rapidly acquired. nih.gov This allows for the systematic evaluation of how substrate structure and ligand effects influence this key mechanistic step. nih.govnsf.gov

Determining Redox Potentials: The oxidation and reduction potentials of this compound and its potential reaction intermediates can be determined. This information is crucial for understanding the feasibility of proposed electron transfer steps in a reaction mechanism.

Identifying Intermediates: CV can help detect the formation of transient or unstable intermediates. If an intermediate is electroactive, it will produce its own characteristic peaks in the voltammogram, providing evidence for its existence in the reaction pathway. For example, studies on the electrochemical homo-coupling of aryl halides have used CV to probe the formation of unstable Ni(II)(Ar) intermediates. nsf.gov

The ability to generate reactive low-valent metal complexes in situ via cathodic reduction avoids the challenges of isolating and handling these often unstable species, making electroanalytical methods like CV a highly efficient tool for mechanistic investigation in organometallic catalysis. nih.gov

Radical Clock Experiments and Identification of Radical Intermediates

Radical clock experiments are powerful tools for detecting the presence of radical intermediates and measuring their lifetimes. wikipedia.org In the context of this compound, such experiments would be invaluable for understanding its behavior in reactions initiated by single-electron transfer (SET), such as those mediated by photoredox catalysis. While direct radical clock studies on this compound are not extensively reported, the reactivity of analogous N-aryl amines and iodophenyl compounds provides a strong basis for predicting its behavior.

Under photoredox conditions, the N-aryl amine moiety can be oxidized to an amine radical cation. beilstein-journals.org The fate of this intermediate is critical. One potential pathway is the fragmentation of the C-I bond, a known process for iodophenyl compounds, to generate an aryl radical. The rate of this fragmentation can be probed using radical clock methodologies. For instance, a competition experiment can be designed where the initially formed radical can undergo a known unimolecular rearrangement (the "clock" reaction) or a bimolecular trapping reaction. wikipedia.org The ratio of the products from these two pathways allows for the calculation of the rate constant of the trapping reaction.

A hypothetical radical clock experiment for this compound could involve a substrate with a built-in radical clock, such as a cyclopropyl (B3062369) group attached to the nitrogen. Upon formation of the amine radical cation, if a subsequent intramolecular reaction involving the cyclopropyl group occurs at a known rate, it can be used to time other potential radical processes.

The identification of radical intermediates can also be pursued through trapping experiments. In the presence of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), the formation of a TEMPO-adduct of the intermediate radical would provide strong evidence for its existence.

Table 1: Representative Radical Clock Rearrangements and Their Rate Constants

Radical Clock SystemRearrangement ReactionRate Constant (k_r) at 25 °C (s⁻¹)
CyclopropylcarbinylRing-opening to homoallyl radical~1 x 10⁸
5-Hexenyl5-exo-trig cyclization to cyclopentylmethyl radical~2 x 10⁵
N-Cyclopropylaniline radical cationRing-opening to a distonic radical cationVaries with substitution

This table presents data for common radical clock systems to illustrate the range of reaction rates that can be measured. The specific rates for systems directly analogous to this compound would require experimental determination.

Aza-Oxyallyl Cation Driven Rearrangements

Aza-oxyallyl cations are reactive intermediates that can undergo a variety of synthetically useful transformations, including cycloadditions and rearrangements. researchgate.net For this compound, protonation or activation of the nitrogen atom can lead to intermediates that exhibit reactivity analogous to that of aza-oxyallyl cations, particularly involving the oxetane ring.

Recent studies on 3-amido oxetanes, which are structurally very similar to a protonated or acylated this compound, have demonstrated a facile rearrangement to 2-oxazolines driven by the formation of an aza-oxyallyl cation. This transformation is believed to proceed through the intramolecular attack of the oxygen atom of the amide (or a similar activating group) onto the oxetane ring, leading to its opening and the formation of a more stable five-membered ring system.

The proposed mechanism involves the following key steps:

Activation of the Amine: Protonation or acylation of the nitrogen atom of the this compound.

Formation of the Aza-Oxyallyl Cationic Intermediate: This electrophilic species is generated, rendering the oxetane ring susceptible to nucleophilic attack.

Intramolecular Rearrangement: The endocyclic oxygen atom of the activating group attacks one of the methylene carbons of the oxetane ring.

Ring Opening and Re-cyclization: The strained four-membered oxetane ring opens, followed by the formation of a thermodynamically more stable five-membered oxazoline (B21484) ring.

This rearrangement pathway highlights a key aspect of the reactivity of the oxetane moiety in this class of compounds, where the nitrogen substituent plays a crucial role in directing the course of the reaction.

Table 2: Plausible Intermediates in the Aza-Oxyallyl Cation Driven Rearrangement

IntermediateStructureDescription
1 Activated this compoundThe nitrogen atom is protonated or carries an activating group (e.g., acyl).
2 Aza-oxyallyl cationA transient, electrophilic intermediate.
3 Spirocyclic intermediateFormed upon intramolecular attack of the activating group's oxygen.
4 Ring-opened carbocationA key intermediate leading to the final product.
5 2-Oxazoline productThe thermodynamically favored rearranged product.

Kinetic Studies for Rate-Determining Steps

In the context of N-arylation of oxetanylamines, kinetic and computational studies have suggested that the formation of an oxetane carbocation can be the rate-determining step. This is plausible given the inherent ring strain of the oxetane, which can be relieved upon ring opening. The stability of the resulting carbocation would be a key factor influencing the reaction rate.

A general approach to determining the rate-determining step involves monitoring the reaction progress under various conditions and determining the reaction order with respect to each reactant. For a hypothetical nucleophilic substitution reaction at the oxetane ring of this compound, if the reaction rate is found to be dependent only on the concentration of the substrate and independent of the nucleophile concentration, this would suggest a mechanism where the slow step is the unimolecular formation of a carbocationic intermediate.

Conversely, if the reaction rate depends on the concentrations of both the substrate and the nucleophile, a bimolecular mechanism where the nucleophile attacks the oxetane ring in the rate-determining step would be more likely.

Table 3: Hypothetical Kinetic Data for a Nucleophilic Substitution on the Oxetane Ring

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.21.0 x 10⁻⁵

The data in this hypothetical table would support a rate law of Rate = k[this compound], indicating a unimolecular rate-determining step involving the substrate alone, likely the formation of an oxetane carbocation.

Advanced Spectroscopic and Structural Elucidation Techniques for N 4 Iodophenyl Oxetan 3 Amine

Mass Spectrometry (MS) Based CharacterizationSpecific mass spectrometry data for N-(4-iodophenyl)oxetan-3-amine could not be retrieved from the searched scientific databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be an essential tool for assessing its purity and analyzing its presence in complex mixtures.

In a typical LC-MS analysis, a solution containing this compound would be injected into an HPLC system. A reversed-phase column, such as a C18 column, would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, would separate this compound from its impurities and other components in a mixture.

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this compound, likely forming the protonated molecule [M+H]⁺ in positive ion mode. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of this ion, which for this compound (C10H12INO) would be approximately 290.00. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecule with high accuracy. By monitoring the intensity of this specific m/z, the purity of the compound can be quantified, and its presence in a mixture can be confirmed.

Table 1: Hypothetical LC-MS Parameters for this compound Analysis

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 1 µL
MS System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ m/z 290.00
Collision Energy 10-40 eV (for MS/MS fragmentation)

Derivatization Strategies for Enhanced MS Sensitivity and Specificity

While this compound possesses a secondary amine that is readily ionizable, derivatization could be employed to enhance its detection in certain mass spectrometric analyses, particularly in complex biological matrices or for specific analytical goals. Derivatization involves chemically modifying the analyte to improve its analytical properties.

For this compound, the secondary amine is the primary site for derivatization. Acylation with reagents like acetic anhydride (B1165640) or pentafluorobenzoyl chloride would introduce a non-polar group, which could improve its chromatographic retention on reversed-phase columns and potentially enhance its ionization efficiency. Furthermore, derivatization with a charged or easily ionizable tag could significantly boost the signal intensity in MS. For example, reaction with a Dansyl chloride would introduce a fluorescent and easily ionizable group, enabling highly sensitive detection by both fluorescence and mass spectrometry.

Another strategy could involve derivatization to improve fragmentation in tandem mass spectrometry (MS/MS). Introducing a specific functional group can lead to predictable and characteristic fragment ions upon collision-induced dissociation (CID), enhancing the specificity of the analysis, which is particularly useful for quantitative studies using techniques like multiple reaction monitoring (MRM).

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow cooling of a hot, saturated solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the iodophenyl group. The aromatic ring is a chromophore that absorbs UV light. The presence of the iodine atom and the amino group as substituents on the benzene (B151609) ring will influence the wavelength of maximum absorbance (λmax) and the molar absorptivity.

The primary electronic transitions expected would be π → π* transitions within the benzene ring. The iodine atom, with its lone pairs of electrons, and the nitrogen atom of the amine group can also participate in n → π* transitions. The solvent used for the analysis can also affect the spectrum; polar solvents can stabilize the ground and excited states differently than non-polar solvents, leading to shifts in the λmax. While UV-Vis spectroscopy is not as structurally informative as techniques like NMR or X-ray crystallography, it is a valuable tool for quantifying the concentration of the compound in solution, provided a calibration curve is established according to the Beer-Lambert law.

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) would be the most common chromatographic technique for the analysis of this compound. As described in the LC-MS section, reversed-phase HPLC with a C18 column would be the standard approach. Detection would typically be achieved using a UV detector set at a wavelength where the iodophenyl chromophore absorbs strongly (e.g., around 254 nm). For quantitative analysis, a calibration curve would be generated by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it may require derivatization. Due to the polarity and relatively high boiling point of this compound, direct injection into a GC system might lead to poor peak shape and thermal decomposition. Derivatization of the amine group, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase its volatility and thermal stability, making it more amenable to GC analysis. The separated components would then be detected by a mass spectrometer, providing both qualitative and quantitative information.

Computational Chemistry and Theoretical Modeling of N 4 Iodophenyl Oxetan 3 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, grounded in the fundamental principles of quantum physics, offer a detailed view of a molecule's electronic landscape. These methods are essential for understanding the intrinsic properties of N-(4-iodophenyl)oxetan-3-amine at an atomic level, providing a basis for its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing molecules like this compound, providing a balance between accuracy and computational cost. DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.

Analysis of this compound using DFT would reveal key insights into its bonding. The iodine atom, being highly polarizable, and the electronegative oxygen and nitrogen atoms create a complex electronic environment. The 3-center-4-electron bond model is often used to describe bonding in hypervalent iodine compounds, and DFT can explore the nature of the C-I bond, which is crucial for the molecule's potential use in synthesis and its interactions with biological targets. Calculations would precisely determine bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. For instance, the oxetane (B1205548) ring is known to adopt a puckered conformation rather than a planar one to relieve ring strain, a detail that DFT can quantify with high precision.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound The following data is illustrative of typical results obtained from DFT calculations for similar molecular fragments and is not based on published experimental data for this specific compound.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC-I (Aromatic)~2.10 Å
Bond LengthC-N (Aromatic-Amine)~1.40 Å
Bond LengthC-O (Oxetane)~1.45 Å
Bond AngleC-O-C (Oxetane)~92°
Bond AngleC-N-C~120°
Dihedral AngleOxetane Ring Puckering10-20°

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformation analysis of this compound involves identifying stable, low-energy arrangements (conformers) and the energy barriers for converting between them.

The primary points of flexibility in this molecule are the puckering of the oxetane ring and the rotation around the C(phenyl)-N bond. Computational methods can map the potential energy surface by systematically changing key dihedral angles and calculating the corresponding energy. This process generates an energetic profile that highlights the most stable conformations. For this compound, analysis would likely show that the oxetane ring prefers a puckered state over a planar one to minimize steric strain. Furthermore, the orientation of the oxetane group relative to the iodophenyl ring would be explored to find the global energy minimum, which represents the most probable conformation of the molecule in a gaseous or non-polar solvent environment.

The reactivity of a molecule can be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich iodophenyl ring and the nitrogen atom, indicating these are the probable sites for electrophilic attack. The LUMO may be distributed across the aromatic system. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting how it will interact with other chemical species.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior in environments that mimic biological systems, such as in an aqueous solution.

For this compound, an MD simulation would place the molecule in a simulated box of water molecules and track its movements and conformational changes over nanoseconds or longer. This would reveal how the molecule interacts with its environment, including the formation of hydrogen bonds between the oxetane's oxygen, the amine's nitrogen, and surrounding water molecules. Such simulations are critical for understanding the molecule's solubility and how it might orient itself when approaching a biological target like a protein binding pocket.

Prediction of Molecular Characteristics

Computational tools are widely used to predict key molecular properties that are determinative of a compound's potential as a therapeutic agent. These predictions can guide the design and prioritization of molecules for synthesis and testing.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a highly effective predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov The calculation is based on a summation of fragment contributions, making it a rapid and valuable tool in the early stages of drug discovery. nih.gov

The TPSA for this compound is determined by the contributions of its nitrogen and oxygen atoms and their attached hydrogens. A lower TPSA value is generally associated with better cell membrane permeability. For a drug to cross the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is often required. The calculated TPSA for this compound helps medicinal chemists assess its potential for oral bioavailability and its ability to reach different biological compartments.

Octanol-Water Partition Coefficient (LogP) for Distribution Tendencies

The octanol-water partition coefficient (LogP) is a critical parameter in computational chemistry that quantifies the lipophilicity of a compound. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase in a two-phase system at equilibrium. This value is fundamental for predicting how a molecule will distribute itself within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility, while a lower value suggests higher water solubility.

For this compound, the predicted XlogP value is 2.2 . uni.lu This moderate value suggests that the compound possesses a balance of hydrophilic and lipophilic character, indicating it is likely to partition into both aqueous and lipid environments.

Hydrogen Bond Donor and Acceptor Counts for Interaction Prediction

Hydrogen bonds are pivotal non-covalent interactions that dictate molecular recognition, protein-ligand binding, and the physical properties of substances. Computational models predict the potential for a molecule to engage in these interactions by counting the number of hydrogen bond donors and acceptors.

Hydrogen Bond Donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen.

Hydrogen Bond Acceptors are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons.

In the structure of this compound, the secondary amine group (-NH-) contains one hydrogen atom attached to a nitrogen, which can act as a hydrogen bond donor. The nitrogen atom of the amine and the oxygen atom within the oxetane ring both possess lone pairs of electrons and can function as hydrogen bond acceptors.

Table 1: Predicted Hydrogen Bonding Capacity of this compound

PropertyCount
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Data sourced from computational predictions.

Rotatable Bonds for Conformational Flexibility

The number of rotatable bonds in a molecule is a key descriptor of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. A molecule with a higher number of rotatable bonds can adopt a wider range of spatial conformations, which can be a critical factor in its ability to bind to a biological target. Conversely, lower conformational flexibility (fewer rotatable bonds) can be advantageous in drug design, as it reduces the entropic penalty upon binding.

This compound has 2 rotatable bonds. These are the bond connecting the phenyl ring to the amine nitrogen and the bond connecting the amine nitrogen to the oxetane ring. This relatively low number suggests a limited but significant degree of conformational flexibility.

Predicted Collision Cross Section (CCS) for Ion Mobility Mass Spectrometry

Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov The Collision Cross Section (CCS) is a physicochemical property that represents the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.govsemanticscholar.org Computational methods can predict the CCS values for different ionic forms (adducts) of a molecule. mdpi.com This predicted data is invaluable for identifying the compound in complex mixtures, as it provides an additional layer of confirmation alongside mass-to-charge ratio and retention time. nih.gov

Predicted CCS values for various adducts of this compound have been calculated using the CCSbase model. uni.lu These values, expressed in square angstroms (Ų), provide a theoretical reference for experimental IM-MS analysis.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+275.98798142.4
[M+Na]+297.96992141.2
[M-H]-273.97342142.3
[M+NH4]+293.01452150.3
[M+K]+313.94386148.9
[M+H-H2O]+257.97796127.4
[M+HCOO]-319.97890160.1
[M+CH3COO]-333.99455191.8
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize the high-energy transition states that connect reactants and products, and calculate the activation energies that govern reaction rates. fiveable.mefiveable.me

Calculation of Activation Energies and Reaction Pathways

The study of a reaction mechanism involves mapping the lowest energy path from reactants to products. aps.org This path traverses a multi-dimensional potential energy surface, where the highest point along the minimum energy path corresponds to the transition state. github.io The energy difference between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required for the reaction to occur. youtube.com

Transition State Theory (TST) provides the theoretical framework for these calculations. wikipedia.org Computational methods, such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), are employed to locate the geometries of reactants, products, and, crucially, the transition state structures. nih.govreddit.com A transition state is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io

For a molecule like this compound, computational studies could, for example, investigate its reactions with metabolic enzymes or other reagents. The calculations would involve:

Geometry Optimization: Finding the lowest energy structures for all reactants, intermediates, and products.

Transition State Search: Locating the saddle point connecting two minima (e.g., reactant and intermediate) on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points (minima have all real frequencies, transition states have one imaginary frequency).

These calculations provide a detailed, step-by-step view of the reaction, revealing bond-breaking and bond-forming events and predicting the feasibility and rate of different chemical transformations. nih.gov

Modeling of Ring Strain Energy in Oxetane Systems

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain. mdpi.com This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle strain, as well as torsional strain from eclipsing interactions. The inherent ring strain in oxetane is a key feature influencing its chemical reactivity. acs.org

Computational models are used to quantify this strain energy, which is estimated to be approximately 106 kJ/mol (about 25.3 kcal/mol). nih.govresearchgate.net This value is comparable to that of oxiranes (three-membered rings) and significantly higher than that of less-strained rings like tetrahydrofuran (B95107) (THF). researchgate.net

One common computational approach to calculate ring strain energy is through the use of isodesmic or homodesmotic reactions. nih.gov These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, where the strained ring is opened to form unstrained, acyclic analogues, the strain energy can be isolated and quantified. nih.gov This calculated strain energy is a critical parameter, as its release provides a significant thermodynamic driving force for ring-opening reactions, a common and synthetically useful transformation for oxetane-containing compounds. acs.orgresearchgate.net

Applications of N 4 Iodophenyl Oxetan 3 Amine in Fundamental Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of two distinct functional groups—an aryl iodide and a secondary amine—makes N-(4-iodophenyl)oxetan-3-amine an exceptionally useful building block in organic synthesis. These groups offer orthogonal reactivity, allowing for sequential and controlled modifications to construct more elaborate molecular architectures.

The primary value of this compound lies in its capacity to serve as a starting point for the synthesis of complex organic molecules. nih.gov The aryl iodide moiety is a well-established handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The secondary amine, being a nucleophile and a base, can readily undergo reactions such as acylation, alkylation, and sulfonylation.

This dual reactivity allows chemists to introduce a wide array of substituents and build molecular complexity in a stepwise manner. For instance, the iodo group can be used to connect the phenyl ring to other molecular fragments via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, while the amine can be functionalized to introduce side chains or link to other scaffolds. The oxetane (B1205548) ring itself, a desirable motif in modern medicinal chemistry, imparts unique physicochemical properties such as improved solubility and metabolic stability to the final molecules. acs.org

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Reagents/Catalysts Potential Product Class
Aryl Iodide Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl-substituted oxetanes
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, Base Alkynylphenyl-substituted oxetanes
Heck Coupling Alkene, Pd catalyst, Base Alkenylphenyl-substituted oxetanes
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Diaminophenyl-substituted oxetanes
Secondary Amine Acylation Acyl chloride, Base N-acyl-N-(4-iodophenyl)oxetan-3-amines
Sulfonylation Sulfonyl chloride, Base N-sulfonyl-N-(4-iodophenyl)oxetan-3-amines

This table illustrates the potential synthetic utility of the compound's functional groups for creating more complex molecules.

In fields like drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds (a chemical library) is essential for screening and optimization. enamine.net this compound serves as an ideal central scaffold for this purpose. enamine.netenamine.net

Starting from this single precursor, chemists can create a diverse library of molecules by varying the reaction partners at its two reactive sites. By employing a matrix approach—combining a set of reactants for the aryl iodide position with another set for the amine position—a vast chemical space can be explored efficiently. The inclusion of the oxetane core is particularly advantageous, as this structural motif is increasingly recognized for its ability to confer favorable properties. chemrxiv.org The generation of such libraries is crucial for identifying new bioactive compounds or materials with desired functional properties. enamine.net

Contribution to New Methodologies in Organic Synthesis

Beyond its role as a building block, this compound and related structures are contributing to the advancement of synthetic methodologies, particularly in the areas of electrochemistry and the development of functional molecular mimics.

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents. nih.gov Amines are known to undergo electrochemical oxidation to form reactive intermediates like radical cations. nih.gov The this compound molecule is a candidate for such processes. The amine moiety can be oxidized at an anode to initiate coupling or functionalization reactions. Concurrently, the aryl iodide group could potentially participate in reductive electrochemical processes at a cathode. This dual electrochemical nature opens avenues for developing novel, green synthetic routes to complex molecules under mild conditions, potentially leading to unique reaction pathways not easily accessible through conventional means.

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The 3-amino-oxetane unit is recognized as an excellent non-classical bioisostere for the ubiquitous amide bond. nih.govresearchgate.netenamine.net It mimics the geometry and hydrogen bonding capabilities of an amide while offering distinct advantages, such as increased metabolic stability and improved aqueous solubility. researchgate.net

This concept of "functional mimicry" can be extended beyond biological systems into materials science. The amide bond is a fundamental linkage in many synthetic polymers (e.g., polyamides like Nylon) and supramolecular structures, largely defining their physical properties through hydrogen bonding and conformational rigidity. By replacing amide linkages with N-aryloxetan-3-amine units, it may be possible to create novel polymers and materials with tailored properties. This substitution could alter characteristics such as thermal stability, solubility in organic solvents, and polymer chain packing, thereby providing a new tool for fine-tuning material performance.

Table 2: Comparison of Amide and 3-Amino-Oxetane Moieties

Feature Amide Linkage (-C(O)NH-) 3-Amino-Oxetane Linkage (-CH(Ar)-N(R)-)
Geometry Planar Non-planar, three-dimensional
Hydrogen Bonding H-bond donor and acceptor H-bond acceptor (amine N and oxetane O)
Rotational Barrier High (partial double bond character) Lower
Metabolic Stability Susceptible to hydrolysis (amidases) Generally high

| Polarity | High | High |

This table highlights the key structural and property differences that make the 3-amino-oxetane a functional mimic of the amide group.

Potential Applications in Materials Science

The unique structure of this compound suggests significant potential for its use as a monomer or key intermediate in the synthesis of advanced functional materials. The combination of the reactive aryl iodide and the property-modifying oxetane-amine moiety makes it a promising candidate for creating novel polymers and organic functional materials.

The aryl iodide group is a prime reactive site for polymerization reactions, particularly through cross-coupling chemistry. This allows for the incorporation of the N-(phenyl)oxetan-3-amine unit into the backbone of conjugated polymers. Such materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The triphenylamine unit, a structural relative, is a well-known building block for hole-transporting materials, and this compound could be used to create analogous materials. nih.govresearchgate.net

The presence of the polar and sterically defined oxetane group can be expected to influence the final properties of these materials in several ways:

Solubility: The oxetane ring can enhance the solubility of rigid polymer backbones, improving processability for device fabrication.

Morphology: It can disrupt excessive intermolecular packing (π-stacking) in conjugated polymers, potentially influencing the material's solid-state morphology and electronic properties.

Thermal Stability: The incorporation of such stable, non-planar units could lead to materials with high thermal stability.

By leveraging established polymerization techniques with this versatile building block, a new class of functional materials with tailored optoelectronic and physical properties could be developed.

Utilization in Chemical Biology as Probes and Intermediates

The combination of a reactive amine, a potentially metabolically active oxetane ring, and a functionalizable iodophenyl group suggests that this compound could be a useful tool in chemical biology.

Covalent modification is a key strategy for studying enzyme structure and function. nih.govkhanacademy.orglibretexts.orgfiveable.me Small molecules that can form covalent bonds with specific amino acid residues in an enzyme can be used to map active sites, identify binding pockets, and modulate enzyme activity. rsc.org The secondary amine in this compound could be used to attach photo-reactive groups or other labels, turning the molecule into a probe. The iodophenyl group could also participate in certain enzymatic reactions or be used to attach radiolabels for detection.

Oxetanes have been explored as carbonyl isosteres to probe substrate binding in enzymes like polyketide synthases. nih.gov In this context, the oxetane ring of this compound could mimic a carbonyl group, allowing it to interact with the active site of certain enzymes. However, no studies have been published that specifically use this compound for probing enzyme interactions.

The metabolic fate of oxetane-containing compounds is an area of growing interest in medicinal chemistry. nih.govnih.govresearchgate.netacs.orgscirp.orgacs.orgresearchgate.netnih.gov Oxetanes can undergo metabolic transformations, including ring-opening to form diols, which can be catalyzed by enzymes such as microsomal epoxide hydrolase. nih.gov Understanding these pathways is crucial for drug design.

This compound could serve as a model compound to study the metabolism of molecules containing both an oxetane ring and a haloaromatic group. The chemical transformations it undergoes in a biological system, such as hydroxylation of the aromatic ring, N-dealkylation, or opening of the oxetane ring, could provide valuable insights into the metabolic stability and potential reactive metabolites of related structures. At present, such studies involving this compound have not been reported.

Derivatization Reagents in Analytical Method Development for Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, presents significant analytical challenges. A key obstacle is the vast chemical diversity and wide concentration range of metabolites. Many biologically important compounds, particularly those containing amine functional groups, exhibit poor ionization efficiency and chromatographic retention in typical liquid chromatography-mass spectrometry (LC-MS) setups. To overcome these limitations, chemical derivatization is a widely employed strategy to enhance the analytical properties of target metabolites.

Chemical derivatization involves the reaction of analytes with a reagent to form a new derivative with more favorable characteristics for analysis. For amine-containing metabolites, derivatization can improve chromatographic separation, increase ionization efficiency, and enhance the specificity and sensitivity of detection by mass spectrometry. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages.

While extensive research exists on various derivatization agents, the application of This compound in this specific context is not yet documented in peer-reviewed literature. However, based on its chemical structure, its potential as a derivatization reagent in metabolomics can be explored from a theoretical standpoint. The presence of a primary amine, an iodophenyl group, and an oxetane ring suggests several possibilities for its use in the derivatization of metabolites, particularly those containing carboxylic acids or other reactive functional groups.

The primary amine group on this compound could be reacted with carboxylic acid-containing metabolites through a coupling reaction to form a stable amide bond. This would effectively "tag" the metabolite with the this compound molecule. This tagging would be expected to confer several analytical advantages:

Improved Chromatographic Separation: The addition of the relatively non-polar this compound moiety would increase the retention of polar carboxylic acids on reversed-phase liquid chromatography columns, leading to better separation from other matrix components.

Enhanced Ionization Efficiency: The presence of the nitrogen atom in the oxetane and the amine linkage can facilitate protonation, leading to a stronger signal in positive ion mode electrospray ionization-mass spectrometry (ESI-MS).

Characteristic Mass Fragmentation: The iodo-phenyl group provides a distinct isotopic signature and a predictable fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This can aid in the identification and quantification of the derivatized metabolites.

The oxetane ring, a four-membered cyclic ether, is a feature of growing interest in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability. In the context of a derivatization reagent, the oxetane moiety could influence the chromatographic behavior and fragmentation of the resulting derivatives.

A hypothetical derivatization reaction of a generic carboxylic acid-containing metabolite with this compound is depicted below:

R-COOH + H₂N-(oxetan)-C₆H₄-I → R-CO-NH-(oxetan)-C₆H₄-I + H₂O

This reaction would result in a derivative with a significant mass shift, which can be precisely calculated. The table below illustrates the expected mass shifts for several common carboxylic acid-containing metabolites upon derivatization with this compound.

MetaboliteChemical FormulaMonoisotopic Mass (Da)Derivatized Monoisotopic Mass (Da)Mass Shift (Da)
Lactic AcidC₃H₆O₃90.0317347.0127256.9810
Pyruvic AcidC₃H₄O₃88.0160345.0021256.9861
Succinic AcidC₄H₆O₄118.0266375.0076256.9810
Fumaric AcidC₄H₄O₄116.0110373.9919257.9809
Citric AcidC₆H₈O₇192.0270448.9990256.9720

Note: The derivatized mass is calculated based on the formation of an amide bond and the loss of one water molecule. The mass of the N-(4-iodophenyl)oxetan-3-yl moiety added is approximately 257.98 Da.

The development of new derivatization reagents is a continuous effort in the field of metabolomics to expand the coverage of the metabolome and improve the reliability of analytical methods. While the use of this compound as a derivatization reagent in metabolomics is currently speculative, its structural features suggest it could be a promising candidate for future research and development in this area. Further studies would be required to optimize the derivatization reaction conditions, characterize the properties of the resulting derivatives, and validate its application for the analysis of biological samples.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Oxetan-3-amine Derivatives

SubstrateBaseSolventTemp (°C)Yield (%)Reference
4-BromoanilineNaHTHF2578
2-TrifluoromethylK₂CO₃DMF6082
3-BromobenzylEt₃NCH₂Cl₂0→RT65

Advanced: How can continuous flow reactors optimize the scalability of this compound synthesis?

Methodological Answer:
Continuous flow reactors enhance reproducibility and scalability by maintaining precise control over reaction parameters (residence time, temperature, mixing). For brominated analogs, flow systems improved yields by 15–20% compared to batch reactors, reducing side-product formation . Key variables include:

  • Residence time : Optimized to 10–30 minutes for complete conversion.
  • Catalyst immobilization : Heterogeneous bases (e.g., polymer-supported K₂CO₃) reduce purification steps.
  • In-line monitoring : UV-Vis or FTIR probes enable real-time adjustment .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxetane ring and iodophenyl substitution. The oxetane C-N bond typically resonates at δ 3.5–4.5 ppm (¹H) and δ 75–85 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z ≈ 316.03 for C₉H₁₀IN₂O).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹) .

Advanced: How can crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is definitive for assigning stereochemistry. For oxetane derivatives:

  • Crystal growth : Use slow evaporation in non-polar solvents (hexane/EtOAc).
  • Data collection : High-resolution (<1.0 Å) datasets ensure accurate refinement of the oxetane ring puckering and iodine position.
  • Comparison with analogs : Structural databases (e.g., Cambridge Structural Database) provide reference metrics for bond angles and torsional strain .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:
Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to minimize photodegradation. Solubility in DMSO (≥50 mg/mL) allows long-term storage as frozen solutions. Avoid aqueous buffers due to hydrolysis risks .

Advanced: How does the 4-iodophenyl substituent influence binding to dopamine transporters in neurological research?

Methodological Answer:
The iodine atom’s size and electronegativity enhance binding affinity to dopamine transporters (DAT) by forming halogen bonds with residues like Tyr-124. Radiolabeled analogs (e.g., ¹²³I-FP-CIT) are used in SPECT imaging for Parkinson’s disease and dementia with Lewy bodies (DLB). Key steps for biological evaluation:

  • Radiolabeling : Substitute stable iodine with ¹²³I via isotopic exchange.
  • In vitro binding assays : Measure IC₅₀ values using [³H]WIN-35,428 competition binding in striatal membranes.
  • In vivo imaging : Correlate striatal binding ratios (SBRs) with clinical symptoms .

Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with DAT (PDB: 4XP1) to prioritize derivatives.
  • ADMET prediction (SwissADME) : LogP ≈ 2.5 suggests moderate blood-brain barrier penetration.
  • Metabolism prediction (CYP450 isoform screening) : Oxetane rings resist oxidative degradation, enhancing metabolic stability .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS. Mitigate using protein precipitation (ACN) followed by SPE purification.
  • Detection limits : Optimize ESI+ ionization parameters (capillary voltage: 3.5 kV; source temp: 300°C).
  • Internal standards : Deuterated analogs (e.g., N-(4-iodophenyl-d₄)oxetan-3-amine) improve quantification accuracy .

Advanced: What strategies validate the selectivity of this compound for DAT over serotonin transporters (SERT)?

Methodological Answer:

  • Competitive binding assays : Use [³H]citalopram (SERT-specific) and [³H]paroxetine (norepinephrine transporter) to calculate selectivity ratios.
  • Mutagenesis studies : Introduce DAT mutations (e.g., Ala-117) to assess iodine’s role in binding.
  • In vivo microdialysis : Measure extracellular dopamine vs. serotonin levels in rodent models .

Basic: How do structural modifications (e.g., halogen substitution) affect the bioactivity of oxetan-3-amine derivatives?

Methodological Answer:

  • Halogen effects : Iodine increases lipophilicity (LogP +0.5 vs. Br) and enhances target engagement via halogen bonding.
  • Oxetane ring : Reduces metabolic clearance compared to open-chain amines.
  • Substitution position : Para-substitution (4-iodo) maximizes DAT affinity vs. meta or ortho .

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